![molecular formula C19H18N4O4S B2970664 3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide CAS No. 1171034-19-7](/img/structure/B2970664.png)
3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several structural components including a benzo[d][1,3]dioxol-5-yl group , a 1,3,4-oxadiazol-2-yl group, a thiophen-2-yl group, and a piperidine-1-carboxamide group. These groups are common in many organic compounds and can contribute to the compound’s overall properties.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure. For example, the presence of the benzo[d][1,3]dioxol-5-yl group might influence the compound’s solubility and reactivity .Applications De Recherche Scientifique
Virtual Screening and Cancer Research
- Urokinase Receptor Targeting for Breast Cancer : A study conducted by Wang et al. (2011) in "Journal of Medicinal Chemistry" explored compounds targeting the urokinase receptor (uPAR), which led to the discovery of certain analogues. These compounds demonstrated potential in inhibiting breast cancer cell invasion, migration, adhesion, and angiogenesis, and showed promising results in reducing tumor volumes and metastasis in animal models (Wang et al., 2011).
Synthesis and Antimicrobial Studies
- Antibacterial Properties : A study by Khalid et al. (2016) in the "Journal of Saudi Chemical Society" focused on the synthesis of N-substituted derivatives of related compounds, which were tested for their antimicrobial properties against various bacteria, displaying moderate to significant activity (Khalid et al., 2016).
Antioxidant Activity
- Antioxidant Potential : Research conducted by Tumosienė et al. (2019) in "Molecules" synthesized novel derivatives and evaluated their antioxidant activities. Some compounds were found to have higher antioxidant activity than ascorbic acid (Tumosienė et al., 2019).
Synthesis and Characterization
- Chemical Synthesis and Characterization : Various studies like those by Talupur et al. (2021) and Abu‐Hashem et al. (2020) in "International Journal of Applied Research" and "Molecules", respectively, have explored the synthesis and detailed characterization of related compounds. These studies contribute significantly to the understanding of the chemical properties and potential applications of these compounds (Talupur et al., 2021), (Abu‐Hashem et al., 2020).
Biological Evaluations
- Biological Activity Analysis : Studies like the one by Khalid et al. (2016) and others have also focused on the biological evaluation of such compounds, including assessments of their enzyme inhibition capabilities and potential therapeutic applications (Khalid et al., 2016).
Propriétés
IUPAC Name |
3-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-N-thiophen-2-ylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4S/c24-19(20-16-4-2-8-28-16)23-7-1-3-13(10-23)18-22-21-17(27-18)12-5-6-14-15(9-12)26-11-25-14/h2,4-6,8-9,13H,1,3,7,10-11H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCRUAYWYNCKIKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NC2=CC=CS2)C3=NN=C(O3)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


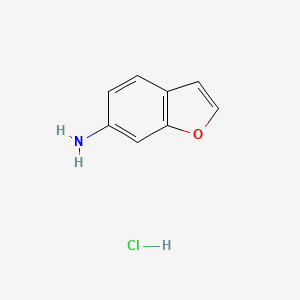
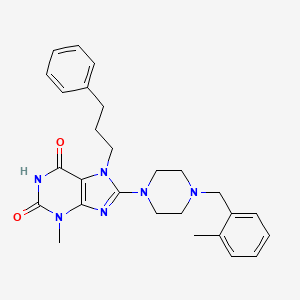
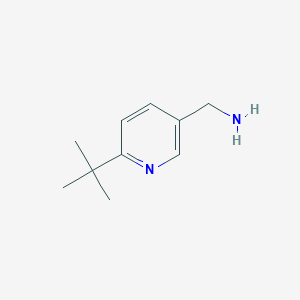
![(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2970591.png)
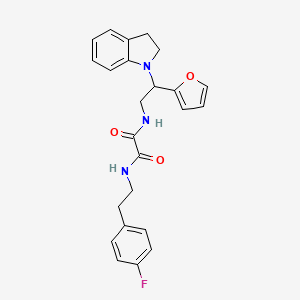
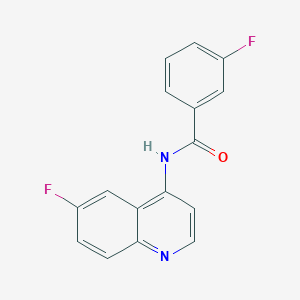
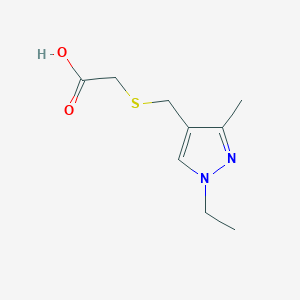
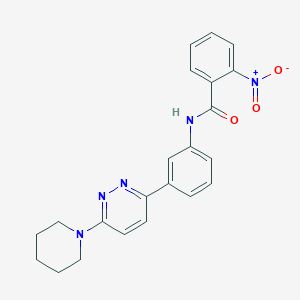
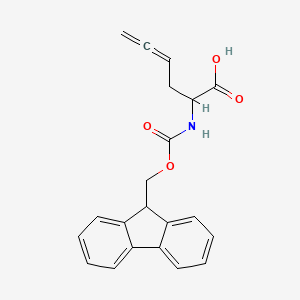
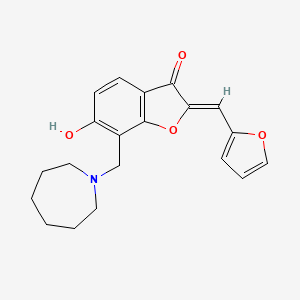
![(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2970601.png)
![N-(2-chloro-4-methylphenyl)-2-((3-(4-ethoxyphenyl)-6-methyl-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2970602.png)
